molecular formula C8H15N2O5P B10772008 Sdz eaa 494 CAS No. 132014-88-1

Sdz eaa 494

Cat. No.: B10772008
CAS No.: 132014-88-1
M. Wt: 250.19 g/mol
InChI Key: VZXMZMJSGLFKQI-ORCRQEGFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sdz eaa 494 involves the preparation of the enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid and its unsaturated analogue (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired enantiomeric purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Sdz eaa 494 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Sdz eaa 494 has a wide range of scientific research applications, including:

Properties

CAS No.

132014-88-1

Molecular Formula

C8H15N2O5P

Molecular Weight

250.19 g/mol

IUPAC Name

4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+

InChI Key

VZXMZMJSGLFKQI-ORCRQEGFSA-N

Isomeric SMILES

C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O

Origin of Product

United States

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